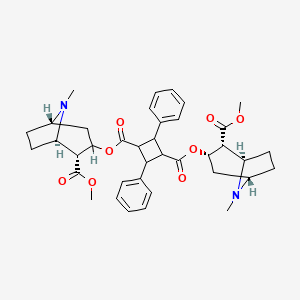
epsilon-Truxilline
Overview
Description
Epsilon-Truxilline is a naturally occurring alkaloid found in various plant species, including Erythrina truxillensis and Erythrina mulungu. It belongs to the family of truxillines, which are tropane alkaloids formed by the photochemical dimerization of cinnamoylcocaine . This compound has garnered significant interest due to its potential therapeutic and environmental applications.
Preparation Methods
Epsilon-Truxilline can be synthesized through the photochemical dimerization of cinnamoylcocaine . This process involves the [2+2] cycloaddition reaction, where two molecules of cinnamoylcocaine undergo a head-to-tail dimerization to form the truxilline structure The reaction is typically carried out under ultraviolet light in the presence of a suitable solvent
Chemical Reactions Analysis
Epsilon-Truxilline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of truxillic acid derivatives, while reduction can yield simpler tropane alkaloids .
Scientific Research Applications
Chemistry: Epsilon-Truxilline serves as a model compound for studying photochemical reactions and stereochemistry.
Biology: It has been investigated for its potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Research has explored its potential use as an analgesic agent due to its structural similarity to other biologically active truxilline derivatives.
Industry: this compound’s unique chemical structure makes it a valuable compound for the synthesis of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of epsilon-Truxilline involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes . The molecular targets and pathways involved in its action are still under investigation, but its structural similarity to other tropane alkaloids suggests potential interactions with cholinergic and dopaminergic systems .
Comparison with Similar Compounds
Epsilon-Truxilline is part of the truxilline family, which includes several other stereoisomers such as alpha-Truxilline, gamma-Truxilline, and peri-Truxilline . These compounds share a similar core structure but differ in the spatial arrangement of their functional groups. This compound is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity . Compared to other truxillines, this compound has shown distinct properties in terms of its photochemical behavior and potential therapeutic applications .
Similar Compounds
- Alpha-Truxilline
- Gamma-Truxilline
- Peri-Truxilline
- Epi-Truxilline
Properties
IUPAC Name |
1-O-[(1R,2R,3S,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-O-[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)34(30(33)22-13-9-6-10-14-22)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27-,28?,29?,30?,31+,32+,33?,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSLGZEBFSUDD-KTGNHJTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5CC6CCC(C5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5C[C@@H]6CC[C@H]([C@H]5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921048 | |
| Record name | Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113350-55-3, 113350-56-4 | |
| Record name | epsilon-Truxilline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Truxilline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





